(S)-Ethyl piperidine-3-carboxylate

Catalog No.
S1895074
CAS No.
37675-18-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl piperidine-3-carboxylate

CAS Number

37675-18-6

Product Name

(S)-Ethyl piperidine-3-carboxylate

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

XIWBSOUNZWSFKU-ZETCQYMHSA-N

SMILES

CCOC(=O)C1CCCNC1

Canonical SMILES

CCOC(=O)C1CCCNC1

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1

Synthesis of Pharmaceuticals

EPC serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in creating:

  • DPP-4 inhibitors: A class of drugs for treating type 2 diabetes [].
  • JAK2 inhibitors: Drugs with potential applications in treating certain cancers.
  • Serotonin and norepinephrine reuptake inhibitors (SNRIs): A class of antidepressants [].

Other Areas of Research

Beyond pharmaceuticals, EPC finds use in other scientific research areas:

  • Human tryptase inhibitors: Studying the inhibition of an enzyme potentially involved in allergic diseases.
  • Anti-thrombotic agents: Research on compounds that might prevent blood clots [].
  • C-arylation reactions: Exploring new methods for creating carbon-aryl bonds in organic molecules.

(S)-Ethyl piperidine-3-carboxylate is a chiral compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of approximately 157.21 g/mol. The compound is known for its unique stereochemistry, which significantly influences its chemical behavior and biological interactions. It is primarily utilized in organic synthesis and pharmaceutical development due to its ability to serve as a building block for more complex molecules .

, including:

  • Oxidation: This reaction converts the compound into piperidine-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can introduce different functional groups, utilizing reagents like thionyl chloride and various nucleophiles.

Major Products Formed

The reactions lead to the formation of various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Research indicates that (S)-ethyl piperidine-3-carboxylate exhibits potential biological activity, particularly as a precursor for biologically active compounds. Its derivatives have been studied for their roles as enzyme inhibitors and receptor agonists, especially in the context of central nervous system disorders . The compound's unique structure allows it to interact with specific biological targets, modulating their activity.

The synthesis of (S)-ethyl piperidine-3-carboxylate typically involves the esterification of piperidine-3-carboxylic acid. The process begins with the chiral resolution of racemic piperidine-3-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst under reflux conditions to ensure complete conversion .

On an industrial scale, production may involve hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide under high pressure and temperature conditions, followed by purification through crystallization or distillation.

(S)-Ethyl piperidine-3-carboxylate finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is used as a precursor for synthesizing biologically active molecules.
  • Medicine: It plays a role in developing new drugs targeting the central nervous system.
  • Industry: Utilized in producing agrochemicals and other fine chemicals .

Studies on (S)-ethyl piperidine-3-carboxylate have focused on its interaction kinetics and mechanisms. For instance, research has shown that it undergoes unimolecular elimination reactions in gas phase conditions, obeying first-order rate laws. These studies help elucidate the compound's reactivity and potential pathways for further chemical transformations .

Several compounds share structural similarities with (S)-ethyl piperidine-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity
(R)-Ethyl piperidine-3-carboxylate hydrochloride37675-19-70.98
Ethyl piperidine-3-carboxylate5006-62-21.00
(S)-Methyl piperidine-3-carboxylate hydrochloride164323-84-60.98
(S)-1-Boc-piperidine-3-carboxylic acidNot listedVaries

Uniqueness

The uniqueness of (S)-ethyl piperidine-3-carboxylate lies in its specific chiral nature and ester functional group, which impart distinct chemical and biological properties. This makes it particularly valuable in stereoselective synthesis and chiral drug development. Its ability to serve as a versatile intermediate further distinguishes it from other similar compounds, enhancing its importance in both research and industrial applications.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

37675-18-6

Wikipedia

Ethyl (3S)-piperidine-3-carboxylate

Dates

Modify: 2023-08-16

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